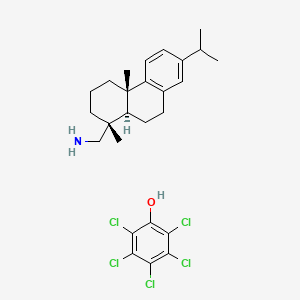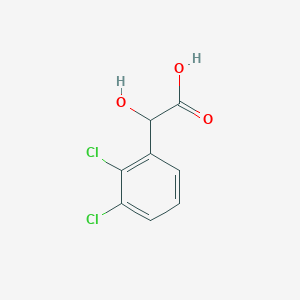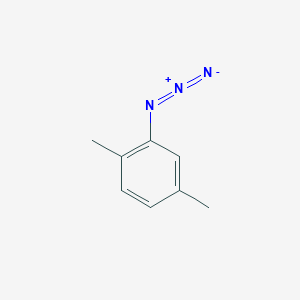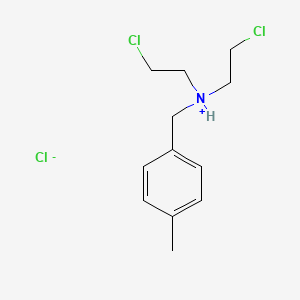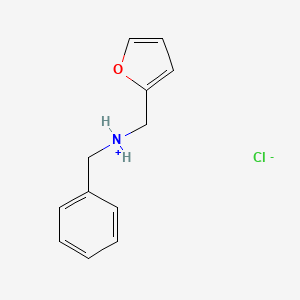
N-(Phenylmethyl)-2-furanmethanamine hydrochloride
Vue d'ensemble
Description
N-(Phenylmethyl)-2-furanmethanamine hydrochloride is an organic compound that features a furan ring substituted with a phenylmethyl group and an amine group
Mécanisme D'action
Target of Action
N-(Phenylmethyl)-2-furanmethanamine hydrochloride, also known as phenethylamine, primarily targets the Primary amine oxidase . This enzyme plays a crucial role in the metabolism of amines in the body, including the breakdown of certain neurotransmitters .
Mode of Action
Phenethylamine interacts with its targets through a process known as oxidative deamination . This process involves the removal of an amine group from the molecule, which is then converted into ammonia . This reaction results in the formation of an imine intermediate, which is subsequently hydrolyzed to produce an aldehyde or ketone .
Biochemical Pathways
The primary biochemical pathway affected by phenethylamine is the amine metabolism pathway . This pathway is responsible for the breakdown of amines, including neurotransmitters such as dopamine and serotonin . The downstream effects of this pathway can influence various physiological processes, including mood regulation and neural signaling .
Pharmacokinetics
The pharmacokinetics of phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). Phenethylamine is readily absorbed from the gastrointestinal tract after oral consumption . It reaches peak concentration within a few hours and attains steady state within 2-3 days . The mean half-life is approximately 14.2 hours . The compound is metabolized primarily through oxidative deamination, and the metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of phenethylamine’s action primarily involve the modulation of neurotransmitter levels in the brain. By targeting the primary amine oxidase, phenethylamine can potentially influence the breakdown of certain neurotransmitters, thereby affecting neural signaling and various physiological processes .
Action Environment
The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of phenethylamine, thereby influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the rate of enzymatic reactions involved in the metabolism of phenethylamine .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethyl)-2-furanmethanamine hydrochloride typically involves the reaction of benzylamine with 2-furaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylmethyl)-2-furanmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The primary amine.
Substitution: Various substituted phenylmethyl derivatives.
Applications De Recherche Scientifique
N-(Phenylmethyl)-2-furanmethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler amine with a phenylmethyl group.
2-Furaldehyde: A furan derivative with an aldehyde group.
Phenethylamine: A phenyl-substituted amine with a similar structure.
Uniqueness
N-(Phenylmethyl)-2-furanmethanamine hydrochloride is unique due to the combination of the furan ring and the phenylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
benzyl(furan-2-ylmethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMNGOHJCUQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=CC=CO2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42882-55-3 | |
| Record name | 2-Furanmethanamine, N-(phenylmethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide](/img/structure/B3032661.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

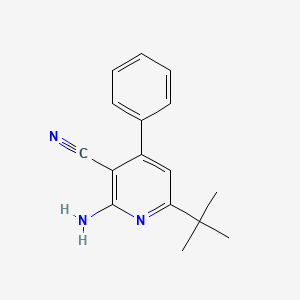

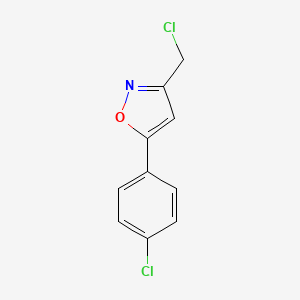

![2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene](/img/structure/B3032674.png)
